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Quantitative Binding Affinity Data

The following tables summarize the binding affinity (Ki) and selectivity data for key ligands, organized to

help you quickly compare compound performance. This data is essential for troubleshooting synthesis targets

and understanding the impact of structural changes.

Table 1: High-Affinity (3R,4R) Benzyl Ether Analogues [1]

Ligand
R
Group

σ1 Ki
(nM)

σ1
pKi

TMEM97 Ki
(nM)

σ1 vs. TMEM97
Selectivity

5-HT2B Ki
(nM)

(3R,4R)-3a -H 2.1 8.7 75 36-fold >10,000

(3R,4R)-3b 4-F 3.6 8.4 38 11-fold 1,900

(3R,4R)-3c 4-Cl 2.2 8.7 39 18-fold 3,500

(3R,4R)-3d 4-Br 2.4 8.6 32 13-fold 2,200

(3R,4R)-3e 4-OMe 3.2 8.5 21 7-fold 3,000

(3R,4R)-3f 4-CF3 2.0 8.7 31 16-fold 2,400
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Table 2: Other Notable (3R,4R) Analogues [1]

Ligand
Ether
Substituent

σ1 Ki
(nM)

σ1
pKi

TMEM97 Ki
(nM)

σ1 vs. TMEM97
Selectivity

5-HT2B Ki
(nM)

(3R,4R)-3n Cyclohexylmethyl 1.5 8.8 42 28-fold 2,800

(3R,4R)-3o Phenoxyethyl 2.9 8.5 190 66-fold 4,600

Table 3: Lower-Affinity (3S,4S) Enantiomer Series (Select Examples) [1]

Ligand
R
Group

σ1 Ki
(nM)

σ1
pKi

TMEM97 Ki
(nM)

σ1 vs. TMEM97
Selectivity

5-HT2B Ki
(nM)

(3S,4S)-3a -H 110 7.0 430 4-fold 400

(3S,4S)-3c 4-Cl 79 7.1 260 3-fold 210

Experimental Protocol: Radioligand Binding Assay

The primary data was generated through a standardized radioligand binding assay. Here is a detailed

methodology you can adapt for your own experiments [1]:

1. Assay System: The binding affinity was determined through a primary assay performed by the

Psychoactive Drug Screening Program (PDSP). The assays use cloned human proteins.
2. Primary Screening:

Ligands are initially tested at a 10 μM concentration.
A compound is considered for full characterization if it displaces more than 50% of the

radioligand at this concentration.
3. Determining Affinity (Ki):

For qualified compounds, a full concentration-response curve is generated.
The dissociation constant (Ki) and its negative logarithm (pKi) are calculated from this curve.

4. Selectivity and Anti-Target Screening: To ensure specificity, binding affinity is also determined
for:

The TMEM97 (σ2) receptor to calculate σ1 vs. TMEM97 selectivity.
The 5-HT2B receptor, which is a prominent anti-target due to associated safety concerns.
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Key Insights for Troubleshooting

The data reveals several critical factors for optimizing your experiments:

Stereochemistry is Critical: The (3R,4R) absolute stereochemistry on the 3-amino-chromane

core is essential for high σ1 affinity and superior selectivity over TMEM97. The (3S,4S) enantiomers
universally show significantly weaker affinity (e.g., a ~50-fold decrease for 3a) and poorer selectivity

[1] [2] [3].
SAR is Flexible at the Ether Site: The structure-activity relationship is relatively flexible for the distal

ether linkage. Various lipophilic substituents (e.g., 3n) can achieve low nM affinity, though longer,
more flexible linkers can reduce performance [1].

Monitor Anti-Target Activity: While optimizing for σ1, consistently check 5-HT2B receptor affinity.
The (3S,4S) enantiomers show a trend of increased 5-HT2B binding, which is undesirable [1].

Visualizing the Structure-Activity Relationship

The following diagram summarizes the core scaffold and the key structural insights for optimizing binding

affinity.

3-Amino-Chromane Core• (3R,4R) config: High affinity• (3S,4S) config: Low affinity

Ether Substituent (R)• Flexible SAR• Lipophilic groups optimal• Long linkers reduce affinity

 1

Phenethylamine Backbone

 2

Click to download full resolution via product page

Frequently Asked Questions (FAQs)

Q1: Why is the stereochemistry of my 3-amino-chromane compound so important? A1:

Stereochemistry is not just important; it is a primary determinant of binding affinity. Data shows that the

(3R,4R) enantiomers consistently provide nanomolar affinity for the σ1 receptor, while the (3S,4S)
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enantiomers of the same compound can be ~50 times less potent. Always confirm the absolute

stereochemistry of your synthesized compounds [1].

Q2: My compound has good σ1 affinity but shows high binding to the 5-HT2B receptor. What should I

do? A2: High 5-HT2B affinity is a major anti-target effect. The data indicates that this is more prevalent in

the (3S,4S) enantiomeric series. Re-evaluating your synthetic route to ensure you are producing the pure

(3R,4R) enantiomer is the first troubleshooting step. If the problem persists, consider modifying the ether

substituent based on leads like (3R,4R)-3o, which showed excellent σ1 affinity with minimal 5-HT2B

binding [1].

Q3: What is a good selectivity profile for σ1 over TMEM97 (σ2)? A3: While there is no absolute cutoff,

the high-affinity (3R,4R) ligands in the study often show selectivities in the range of 10-fold to 66-fold. A

compound like (3R,4R)-3o with 66-fold selectivity represents a strong profile. Selectivity below 10-fold,

as commonly seen in the (3S,4S) series, is generally considered poor [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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